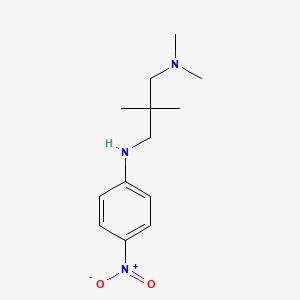
n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine is an organic compound with the molecular formula C13H21N3O2 It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with tetramethyl and 4-nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with propane-1,3-diamine and 4-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Addition: Electrophiles like alkyl halides.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-1,3-propanediamine: Similar structure but lacks the nitro group.
N,N’-Dimethyl-1,3-propanediamine: Similar backbone but different substitution pattern.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains additional amino groups.
Uniqueness
n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine is unique due to the presence of both tetramethyl and 4-nitrophenyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C13H21N3O2 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
N,N,2,2-tetramethyl-N'-(4-nitrophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,10-15(3)4)9-14-11-5-7-12(8-6-11)16(17)18/h5-8,14H,9-10H2,1-4H3 |
Clé InChI |
AHBSBVKTTHEHSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNC1=CC=C(C=C1)[N+](=O)[O-])CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



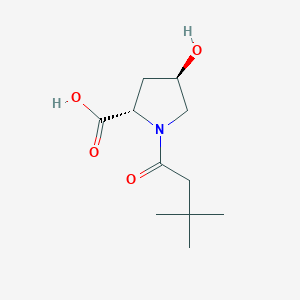
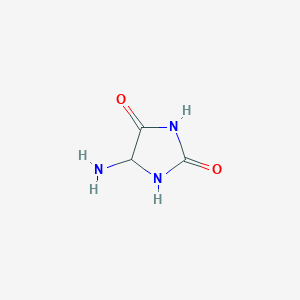
![3-[(2',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889718.png)

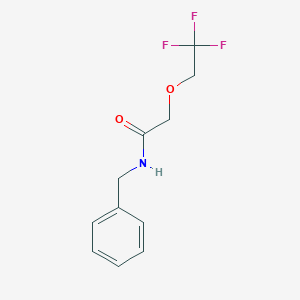
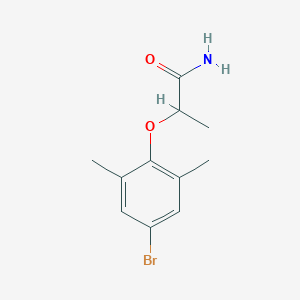
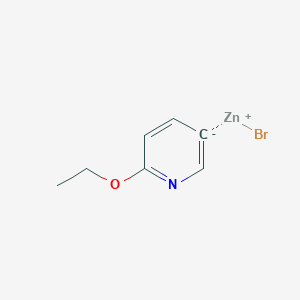
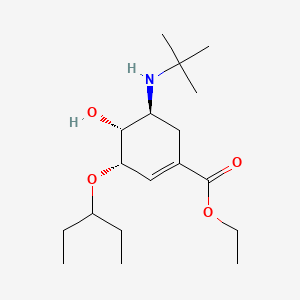
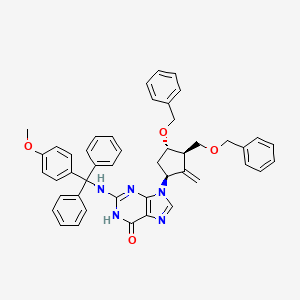
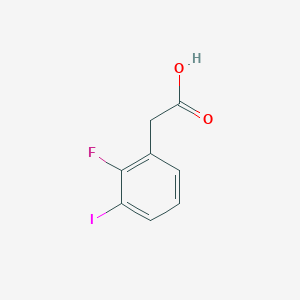
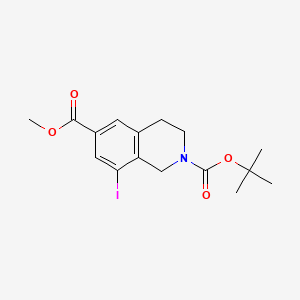

![1,9-Dioxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14889782.png)
